

historical use of plants containing 4,5-DCQA

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Compound Focus: 4,5-Dicaffeoylquinic acid

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Introduction to DCQAs and Historical Use

Dicaffeoylquinic acids (DCQAs) are a group of polyphenolic compounds found in various medicinal plants worldwide. The historical use of plants containing these compounds, particularly the 4,5-DCQA isomer, is deeply rooted in treating **respiratory diseases** such as **acute and chronic bronchitis** [1].

These compounds are recognized as crucial active substances in multi-constituent herbal extracts, contributing to their therapeutic benefits through **anti-inflammatory, antioxidative, and antimicrobial effects** [1]. While the specific historical record for 4,5-DCQA alone is limited, its presence is a key marker for the bioactivity of several traditionally used plants.

Plants Containing 4,5-DCQA and Their Traditional Use

The table below lists plants where 4,5-DCQA has been identified and connects them to their historical and traditional applications.

Plant Species	Traditional Use / Medicinal Application	Relevance to 4,5-DCQA
Echinacea species & Hedera helix (Ivy)	Treatment of respiratory diseases worldwide [1].	DCQAs are an important group of substances for the pharmacological

Plant Species	Traditional Use / Medicinal Application	Relevance to 4,5-DCQA
		activity of these plant-derived extracts [1].
Ligularia fischeri	Traditionally used for bronchial diseases , anti-aging, and constipation [2] [3].	Contains 4,5-DCQA; content varies by region and extraction solvent [2] [3].
Inula salicina (Willow-leaved yellowhead)	Used in folk medicine for angina , skin rashes , warts , and as a wound healing agent [4].	4,5-DCQA is one of the main dicaffeoylquinic acids identified in the plant [4].
Artemisia afra	A popular herbal medicine in Southern Africa used for a wide variety of ailments, including diabetes [5].	4,5-DCQA is one of the several DCQA isomers identified and tested for antidiabetic activity in infusions [5].
Cephalaria uralensis	Traditionally used in Europe and Asia for inflammatory and skin ailments [6].	4,5-DCQA was isolated and shown to have strong membrane-integration capacity and antioxidant potential [6].

Quantitative Analysis of 4,5-DCQA in Plant Materials

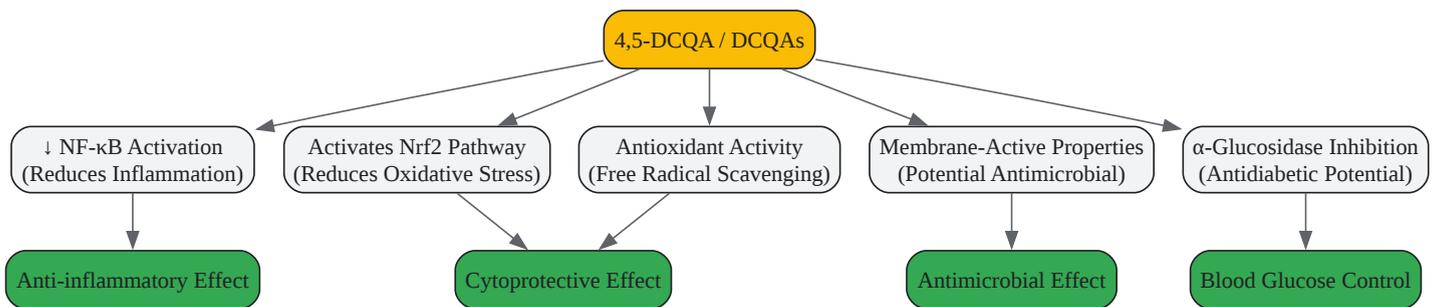
Standardizing content is critical for developing reproducible herbal medicines. The following table summarizes quantitative data from a study on *Ligularia fischeri*, demonstrating how region and extraction solvent impact 4,5-DCQA yield [2] [3].

Source Region (for <i>Ligularia fischeri</i>)	Solvent Used for Extraction	Content of 4,5-DCQA (mg/g of raw material)
Nonsan	100% Distilled Water	3.38 mg/g
Nonsan	30% Ethanol	11.79 mg/g
Nonsan	50% Ethanol	11.25 mg/g

Source Region (for <i>Ligularia fischeri</i>)	Solvent Used for Extraction	Content of 4,5-DCQA (mg/g of raw material)
Hamyang	50% Ethanol	1.85 mg/g
Hoengseong	50% Ethanol	3.13 mg/g
Jeongseon	50% Ethanol	1.17 mg/g
Yangsan	50% Ethanol	2.21 mg/g

Pharmacological Mechanisms and Bioactivity

Pre-clinical studies indicate that DCQAs, including 4,5-DCQA, exert their effects through multiple cellular mechanisms. The diagram below summarizes the key pharmacological pathways and effects relevant to respiratory and inflammatory diseases.



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Key pharmacological pathways of DCQAs.

- **Anti-inflammatory and Antioxidant Effects:** DCQAs are reported to decrease the activation of the **NF-κB pathway** (a key regulator of inflammation) and activate the **Nrf2 pathway**, which is a master regulator of the cellular antioxidant response [1]. This dual action is highly relevant for treating inflammatory respiratory conditions like bronchitis.

- **Direct Antioxidant Capacity:** In a study on *Cephalaria uralensis*, 4,5-DCQA was isolated and demonstrated strong free-radical scavenging ability in antioxidant assays [6].
- **Antimicrobial and Membrane Activity:** The same study noted that 4,5-DCQA caused the largest increase in monolayer surface pressure among tested compounds, indicating a **strong tendency to integrate with lipid bilayers** [6]. This membrane-perturbing activity could underlie the traditional use of these plants for skin and microbial ailments.
- **Antidiabetic Activity:** In *Artemisia afra* infusions, 1,5-DCQA and 3,5-DCQA showed better α -glucosidase inhibition than the drug acarbose [5]. While 4,5-DCQA was also identified, its specific inhibitory activity was not separately highlighted, suggesting a need for further targeted research.

Experimental Protocols for Key Assays

For researchers aiming to validate or explore these activities, here are detailed methodologies for two key bioassays cited in the literature.

α -Glucosidase Inhibition Assay

This protocol was used to evaluate the antidiabetic potential of DCQAs from *Artemisia afra* [5].

- **Principle:** Measures the inhibition of the α -glucosidase enzyme, which breaks down carbohydrates into glucose. Inhibitors can lower post-prandial blood sugar levels.
- **Reagents:** α -Glucosidase from *Saccharomyces cerevisiae*; *p*-Nitrophenyl α -D-glucopyranoside (pNPG) as substrate; phosphate buffer (20 mM, pH 6.9); test compounds (e.g., 1,5-DCQA, 3,5-DCQA).
- **Procedure:**
 - Pre-incubate **100 μ L of α -glucosidase solution (1 U/mL)** with **50 μ L of the test compound** (e.g., 1 mg/mL in suitable solvent) in a 96-well plate for 10 minutes at 37°C.
 - Start the reaction by adding **50 μ L of 3 mM pNPG solution** in phosphate buffer.
 - Incubate the reaction mixture at 37°C for 20 minutes.
 - Measure the absorbance of the released yellow-colored *p*-nitrophenol at **405 nm** using a microplate reader.
- **Analysis:** Calculate the percentage inhibition using the formula: % Inhibition = $[(\text{Abs_negative_control} - \text{Abs_sample}) / \text{Abs_negative_control}] * 100$ where acarbose and distilled water are used as positive and negative controls, respectively.

DPPH Radical Scavenging Assay

This method is widely used to determine the antioxidant activity of plant extracts and pure compounds [7] [6].

- **Principle:** Measures the ability of an antioxidant to donate hydrogen to the stable, purple-colored DPPH• radical, converting it to a yellow-colored diphenylpicrylhydrazine, which is measured spectrophotometrically.
- **Reagents:** DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution in methanol; Trolox (as a standard antioxidant); test samples.
- **Procedure:**
 - Prepare a **0.1 mM DPPH solution** in methanol.
 - Mix a fixed volume of the test sample (or standard) with the DPPH solution. For instance, in the study on *Eleutherococcus senticosus*, the EtOAc fraction (rich in phenolic acids) was tested [7].
 - Shake the mixture and incubate in the dark at room temperature for 30 minutes.
 - Measure the absorbance of the solution at **517 nm** against a methanol blank.
- **Analysis:** Calculate the percentage of DPPH scavenging activity. The results are often expressed as an **IC50 value** (the concentration of the sample required to scavenge 50% of the DPPH radicals), which can be determined from a dose-response curve.

Research Gaps and Future Directions

While the pharmacological profile of DCQAs is promising, several gaps remain for a comprehensive whitepaper:

- **Human Clinical Data:** The current evidence is largely based on *in vitro* and pre-clinical animal studies [1]. Clinical trials are needed to confirm efficacy and safety in humans.
- **Detailed Pharmacokinetics:** More research is required on the absorption, distribution, metabolism, and excretion (ADME) of individual DCQA isomers [1].
- **Synergistic Effects:** Many traditional remedies use whole plant extracts. The synergistic or antagonistic interactions between DCQAs and other plant constituents (e.g., triterpenes, saponins) warrant further investigation [1].

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